Trans-3-Ethoxycinnamic Acid

Beschreibung

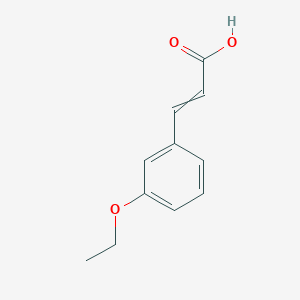

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(3-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-10-5-3-4-9(8-10)6-7-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEYODSOYOGJQH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103986-73-8 | |

| Record name | 3-Ethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Trans 3 Ethoxycinnamic Acid and Analogues

Established Organic Synthesis Routes

Traditional organic synthesis provides robust methods for the preparation of cinnamic acid derivatives, including the trans-3-ethoxy isomer. The Perkin reaction and Knoevenagel condensation are classic examples of such methodologies.

The Perkin reaction is a well-established method for synthesizing α,β-unsaturated aromatic acids. researchgate.netresearchgate.net This reaction typically involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid which acts as a base catalyst. researchgate.netresearchgate.netyoutube.com For the synthesis of trans-3-ethoxycinnamic acid, 3-ethoxybenzaldehyde (B1676413) would be reacted with acetic anhydride in the presence of sodium acetate. The reaction proceeds through the formation of an enolate from the anhydride, which then attacks the aldehyde. Subsequent dehydration yields the cinnamic acid derivative. While a versatile method, the Perkin reaction can sometimes lead to the formation of side products, particularly when electron-donating substituents are present on the aromatic ring. researchgate.net

The Knoevenagel condensation , particularly the Doebner modification, offers another efficient route to cinnamic acids. bilkent.edu.trsemanticscholar.org This reaction involves the condensation of an aromatic aldehyde with malonic acid, typically using a weak base like pyridine (B92270) or piperidine (B6355638) as a catalyst. mdpi.commdpi.com In the synthesis of this compound, 3-ethoxybenzaldehyde would be condensed with malonic acid. The intermediate unsaturated malonic acid readily undergoes decarboxylation upon heating to afford the final cinnamic acid product. semanticscholar.org Greener approaches to the Knoevenagel condensation have been developed, utilizing microwave irradiation and solvent-free conditions to improve efficiency and reduce environmental impact. semanticscholar.orgmdpi.com

Below is a table summarizing these classical synthesis routes for cinnamic acid derivatives.

| Reaction | Aldehyde | Reagent | Catalyst | Product |

| Perkin Reaction | Aromatic Aldehyde | Acid Anhydride | Alkali Salt of the Acid | α,β-Unsaturated Aromatic Acid |

| Knoevenagel Condensation | Aromatic Aldehyde | Malonic Acid | Weak Base (e.g., Pyridine) | α,β-Unsaturated Aromatic Acid |

The synthesis of cinnamic acid derivatives often results in the formation of both cis and trans isomers. However, the trans isomer is generally the more thermodynamically stable and desired product. mdpi.com The reaction conditions in both the Perkin and Knoevenagel reactions can be optimized to favor the formation of the trans isomer. For instance, in the Knoevenagel condensation, the use of pyridine as a catalyst and solvent at elevated temperatures typically leads to the selective formation of the trans product. mdpi.com

Furthermore, stereoselective synthesis methods have been developed to specifically target the trans isomer of cinnamic acid derivatives. These methods often employ specific catalysts or reaction conditions that favor the formation of the trans product with high selectivity.

Biocatalytic Production and Enzymatic Modifications

In recent years, biocatalysis has emerged as a powerful tool for the synthesis and modification of organic molecules, offering high selectivity and milder reaction conditions compared to traditional chemical methods.

While specific examples for the synthesis of this compound via this method are not prevalent, the regio- and stereoselective amination of glycidates represents a potential biocatalytic route for producing related phenylpropanoid structures. This approach would involve the enzymatic opening of an epoxide ring with an amine, a reaction that can be catalyzed by certain enzymes with high control over the stereochemical outcome.

The enzymatic synthesis of esters and phospholipid derivatives of cinnamic acids has been successfully demonstrated, highlighting the potential for creating novel bioactive compounds. Lipases, such as Novozym 435 (immobilized lipase (B570770) B from Candida antarctica), have proven effective in catalyzing the esterification and transesterification of cinnamic acid derivatives. mdpi.comnih.gov

For instance, studies have shown the successful synthesis of ethyl ferulate and octyl methoxycinnamate using Novozym 435. nih.gov This suggests that this compound could similarly be a substrate for lipase-catalyzed esterification with various alcohols to produce a range of ester derivatives.

Furthermore, enzymatic acidolysis of phospholipids, such as phosphatidylcholine, with cinnamic acid derivatives has been investigated to produce structured phospholipids. mdpi.com This process, also catalyzed by lipases like Novozym 435, involves the incorporation of the cinnamic acid moiety into the phospholipid backbone, typically at the sn-1 position. mdpi.com This modification can enhance the bioavailability and biological activity of the parent cinnamic acid. Research on 3-methoxycinnamic acid has shown that it can be successfully incorporated into lysophosphatidylcholine (B164491) with high yield. mdpi.com

The table below outlines key parameters from a study on the enzymatic synthesis of a structured phospholipid with a cinnamic acid analogue.

| Parameter | Condition |

| Enzyme | Novozym 435 |

| Substrates | Egg-yolk phosphatidylcholine, 3-Methoxycinnamic acid |

| Solvent | Heptane |

| Optimal Enzyme Load | 30% of total substrate weight |

| Optimal Substrate Molar Ratio (PC/Acid) | 1:15 |

| Reaction Time | 4 days |

| Major Product | 3-Methoxycinnamoylated lysophosphatidylcholine |

| Isolated Yield of Major Product | 48% |

This data suggests a viable pathway for the enzymatic production of phospholipid derivatives of this compound.

Photochemical Reactions and Polymorphic Behavior

This compound, like other cinnamic acid derivatives, exhibits interesting photochemical reactivity and polymorphic behavior. The solid-state arrangement of the molecules can significantly influence their reaction to UV irradiation.

Ortho-ethoxy-trans-cinnamic acid, a close analogue, is known to exist in different polymorphic forms (α, β, and γ). researchgate.net The α and β polymorphs undergo photodimerization upon UV irradiation to yield ethoxy-truxillic and ethoxy-truxinic acids, respectively, while the γ form is photostable. researchgate.net A fourth polymorph, α', can be obtained by heating the α polymorph and contains two different photoreactive environments. researchgate.netnih.gov

The α-polymorph of ortho-ethoxy-trans-cinnamic acid undergoes a reversible single-crystal-to-single-crystal phase transformation at 333 K to a high-temperature polymorph (α'-OETCA). nih.gov This new polymorph is stable between 333 and 393 K and has a different crystal structure. nih.gov When exposed to UV radiation, the α'-OETCA polymorph can be stabilized below 333 K, with approximately 8% of the monomer converting to a photodimer. nih.gov This highlights the intricate relationship between crystal packing, temperature, and photochemical reactivity in this class of compounds. The photodimerization reactions of various substituted trans-cinnamic acids have been studied using vibrational microspectroscopy, confirming the topotactic nature of these solid-state reactions.

[2+2] Photodimerization to Truxillic and Truxinic Acids

The solid-state [2+2] photodimerization is a hallmark reaction of cinnamic acids and their derivatives. researchgate.net This photochemical cycloaddition occurs when the double bonds of two adjacent cinnamic acid molecules align appropriately in the crystal lattice upon irradiation with UV light. ias.ac.in This reaction leads to the formation of a cyclobutane (B1203170) ring, yielding substituted cyclobutanedicarboxylic acids.

The specific stereochemical outcome of the dimerization is dictated by the relative orientation of the reacting molecules, resulting in two main classes of products:

Truxillic Acids (Head-to-Tail Dimers): These are formed when the cinnamic acid molecules are arranged in a head-to-tail fashion. This arrangement typically results from the photodimerization of the α-polymorph of cinnamic acids. researchgate.netrsc.org

Truxinic Acids (Head-to-Head Dimers): These are produced from a head-to-head alignment of the cinnamic acid molecules. This orientation is characteristic of the β-polymorph. researchgate.netrsc.org

For ethoxy-substituted cinnamic acids, such as the well-studied ortho-ethoxy-trans-cinnamic acid (OETCA), irradiation of the α-polymorph yields the corresponding ethoxy-truxillic acid, while the β-polymorph gives ethoxy-truxinic acid. rsc.org This dimerization is a topochemical reaction, meaning the structure and symmetry of the product are determined by the crystal packing of the reactant molecules. rsc.org

Influence of Polymorphism on Photoreactivity

Polymorphism, the ability of a compound to crystallize in different solid-state forms, is a critical factor governing the photoreactivity of cinnamic acids. ias.ac.in The spatial arrangement of molecules in a specific crystal lattice determines whether the criteria for a [2+2] cycloaddition can be met. According to Schmidt's topochemical principles, for a solid-state photodimerization to occur, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than approximately 4.2 Å. bilkent.edu.tr

The case of ortho-ethoxy-trans-cinnamic acid (OETCA) provides a clear illustration of this principle. OETCA is known to exist in at least four polymorphic forms, each exhibiting distinct photochemical behavior upon UV irradiation. researchgate.netrsc.org

α-Polymorph: This form is photoreactive and, upon irradiation, dimerizes to yield the corresponding α-truxillic acid derivative. rsc.org

β-Polymorph: This polymorph is also photoreactive but results in the formation of the β-truxinic acid derivative due to a different molecular packing. rsc.org

γ-Polymorph: In this crystalline form, the molecules are not packed in a way that allows the double bonds to align correctly for dimerization. Consequently, the γ-polymorph is photostable and unreactive. researchgate.netrsc.org

α'-Polymorph: This is a metastable, high-temperature polymorph that exhibits complex behavior. It contains multiple, distinct reaction sites within its crystal structure. rsc.orgnih.gov At 293 K, only one of these sites reacts, leading to a 67% conversion to the photodimer. nih.gov However, at a higher temperature (343 K), a two-stage reaction occurs that drives the dimerization to 100% completion. rsc.org

This strong dependence on crystal packing means that the synthetic outcome for this compound would be contingent on the specific polymorph that is crystallized and irradiated. Different crystallization conditions could lead to different polymorphs, thereby yielding either truxillic acid derivatives, truxinic acid derivatives, or no reaction at all.

Interactive Data Table: Photoreactivity of Ortho-Ethoxy-Trans-Cinnamic Acid (OETCA) Polymorphs

This table summarizes the known behavior of OETCA polymorphs, which serves as an illustrative model for the potential reactivity of this compound.

| Polymorph | Photoreactivity | Product |

| α-Polymorph | Reactive | Ethoxy-Truxillic Acid |

| β-Polymorph | Reactive | Ethoxy-Truxinic Acid |

| γ-Polymorph | Unreactive | None |

| α'-Polymorph | Reactive | Ethoxy-Truxillic Acid |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of trans-3-ethoxycinnamic acid.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational motions. The FTIR spectrum of this compound is characterized by distinct bands that confirm its key structural features. The vibrations of the ethylenic bridge are particularly sensitive to charge transfer between donor and acceptor groups. researchgate.net

Key absorption bands include a very broad O-H stretching vibration from the carboxylic acid group, typically centered around 3000 cm⁻¹. The carbonyl (C=O) stretching of the conjugated carboxylic acid gives rise to a strong absorption band in the region of 1674-1686 cm⁻¹. researchgate.net The stretching of the vinylic C=C double bond is observed around 1628 cm⁻¹. researchgate.net Additionally, the C-O stretching vibrations from the ether linkage and the carboxylic acid are prominent in the 1214-1227 cm⁻¹ range. researchgate.net Aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹, while aromatic C-H stretching is typically found just above this value.

Table 1: Characteristic FTIR Absorption Bands for this compound (based on analogous compounds)

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| C-H stretch | Aromatic | 3000-3100 | Medium |

| C-H stretch | Aliphatic (Ethoxy) | 2850-2980 | Medium |

| C=O stretch | Conjugated Acid | 1670-1690 | Strong |

| C=C stretch | Alkene & Aromatic | 1625-1640 | Medium-Strong |

| C-O stretch | Ether & Acid | 1210-1300 | Strong |

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FTIR. In Raman spectroscopy, the focus is on the scattering of light due to molecular vibrations. For cinnamic acid derivatives, the C=C stretching modes of the aromatic ring and the ethylenic bridge are particularly strong and well-defined in the Raman spectrum. researchgate.net The symmetric stretching of the C=C bond, which is often weak in the IR spectrum, typically produces a strong band in the Raman spectrum. The carbonyl C=O stretch is also observable, though generally weaker than in the IR spectrum. The in-plane C-H bending modes of the aromatic ring are also detected. researchgate.net

Table 2: Key FT-Raman Shifts for this compound (based on analogous compounds)

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=C stretch | Alkene | 1620-1640 | Strong |

| C=C stretch | Aromatic | 1590-1610 | Strong |

| C=O stretch | Conjugated Acid | 1670-1690 | Medium |

| C-H bend | Aromatic | 1250-1325 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound provides a clear map of the proton environments within the molecule. The two vinylic protons (Hα and Hβ) of the propenoic acid chain are highly characteristic. They appear as two distinct doublets with a large coupling constant (J) of approximately 16 Hz, which is definitive for a trans configuration. The Hβ proton, being closer to the electron-withdrawing carboxylic acid group, is typically found further downfield than the Hα proton. The ethoxy group gives rise to a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The protons on the aromatic ring appear as a complex multiplet. The acidic proton of the carboxyl group is usually observed as a broad singlet at a very downfield chemical shift.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | ~12.5 | broad singlet | - |

| Hβ (Ar-CH=) | ~7.6 | doublet | ~16.0 |

| Aromatic-H | 7.0 - 7.4 | multiplet | - |

| Hα (=CH-COOH) | ~6.5 | doublet | ~16.0 |

| -OCH₂CH₃ | ~4.1 | quartet | ~7.0 |

| -OCH₂CH₃ | ~1.4 | triplet | ~7.0 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 167-172 ppm. The carbons of the aromatic ring resonate in the 110-160 ppm range, with the carbon atom directly attached to the ethoxy group (C-O) being the most deshielded among them. The two vinylic carbons can be distinguished, with the β-carbon appearing further downfield than the α-carbon. The two carbons of the ethoxy group are found in the upfield region of the spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~171 |

| Aromatic C-O | ~159 |

| β-Carbon (Ar-C=) | ~145 |

| Aromatic C-H & C-C | 115 - 136 |

| α-Carbon (=C-COOH) | ~119 |

| -OCH₂CH₃ | ~64 |

| -OCH₂CH₃ | ~15 |

Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is a crucial technique for monitoring topochemical reactions, such as the [2+2] photodimerization of cinnamic acid derivatives in their crystalline state. nih.govresearchgate.net This method allows for the in-situ study of structural and kinetic details of the solid-state conversion. nih.gov

When crystals of a cinnamic acid derivative like ortho-ethoxy-trans-cinnamic acid are irradiated with UV light, they can dimerize to form a cyclobutane (B1203170) ring. researchgate.nettib.eu This transformation is readily monitored by ¹³C CPMAS NMR. The key spectral change involves the disappearance of the sharp signals corresponding to the vinylic carbons of the monomer and the simultaneous appearance of new, broader signals in the aliphatic region (typically 40-60 ppm). tib.eu These new peaks are characteristic of the sp³-hybridized carbons of the newly formed cyclobutane ring in the photodimer product, such as ethoxy-truxillic or ethoxy-truxinic acid. researchgate.net

Furthermore, solid-state NMR can provide detailed structural information about the dimer. For instance, the number of distinct signals for the cyclobutane and carbonyl carbons can reveal the symmetry of the product. The observation of four cyclobutane and two carbonyl carbon signals, instead of the expected two and one for a centrosymmetric dimer, can indicate that the local symmetry is distorted by factors such as asymmetric hydrogen bonds. nih.govresearchgate.net This makes solid-state NMR a powerful tool for gaining detailed mechanistic insights into organic solid-state transformations. nih.gov

Rotational Spectroscopy for Gas-Phase Conformational Analysis

While specific rotational spectroscopy data for this compound are not available in the reviewed literature, studies on structurally similar molecules, such as trans-3-methoxycinnamic acid, provide a clear framework for how such an analysis would proceed. nih.gov The primary difference, the substitution of a methoxy (B1213986) group with an ethoxy group, would significantly alter the rotational constants due to the increased mass and conformational flexibility of the ethyl chain, but the methodological approach remains the same.

Chirped-Pulse Fourier Transform Microwave Spectroscopy

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a powerful advancement in the field of rotational spectroscopy. hmc.edusandia.gov This technique utilizes a short, broadband microwave pulse that sweeps over a wide range of frequencies (a "chirp"). hmc.edunih.gov This single pulse can excite all rotational transitions within its bandwidth simultaneously. sandia.gov

The process involves introducing the sample into a high-vacuum chamber via a supersonic expansion, which cools the molecules to very low rotational temperatures (close to 1 K). nih.govhmc.edu This cooling simplifies the complex rotational spectrum by populating only the lowest energy levels. The chirped microwave pulse then polarizes the molecules. After the pulse, the molecules emit a free induction decay (FID) signal as they relax. hmc.edu This FID, which contains information about all the excited rotational transitions, is detected and then converted into a frequency-domain spectrum using a Fourier transform. hmc.edusandia.gov The high resolution of CP-FTMW spectroscopy allows for the precise measurement of transition frequencies, enabling the unambiguous identification of different conformers and even their isotopologues. hmc.edu

Detection and Characterization of Stable Conformers

Molecules with rotatable bonds, like the ethoxy and acrylic acid groups in this compound, can exist in multiple stable three-dimensional arrangements known as conformers. Each unique conformer has a distinct set of moments of inertia and, consequently, a unique rotational spectrum.

In a study of the analogous compound, trans-3-methoxycinnamic acid, researchers used CP-FTMW spectroscopy to identify eight different stable conformers in the gas phase. nih.gov Theoretical calculations were first used to predict the geometries and rotational constants of potential conformers. The experimental spectrum was then matched against these predictions to assign the observed transitions to specific molecular structures. nih.gov A similar approach for this compound would be expected to reveal several stable conformers, likely differing in the orientation of the ethoxy group relative to the aromatic ring and the orientation of the carboxylic acid group.

The relative intensities of the signals in the rotational spectrum also provide valuable information about the abundance of each conformer in the supersonic jet expansion. This can be related to the relative energies of the conformers, with lower-energy conformers typically being more populated. nih.gov

Table 1: Hypothetical Conformers of this compound This table is illustrative, as specific experimental data is not available. It is based on the types of conformers identified for the structurally similar trans-3-methoxycinnamic acid.

| Conformer ID | Orientation of Ethoxy Group | Orientation of Carboxylic Acid Group | Predicted Relative Energy (kJ/mol) |

| I | anti | s-trans | 0 (most stable) |

| II | anti | s-cis | > 0 |

| III | gauche | s-trans | > 0 |

| IV | gauche | s-cis | > 0 |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for confirming the molecular weight of a compound and elucidating its structure by analyzing how it breaks apart (fragments).

In a typical mass spectrometry experiment, the molecule is first ionized, forming a molecular ion (M+). The mass of this ion confirms the molecular weight of the compound. This molecular ion is often unstable and breaks down into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint.

While a specific mass spectrum and detailed fragmentation pathway for this compound are not detailed in the provided search results, the fragmentation of similar cinnamic acid derivatives can provide insight into its expected behavior. researchgate.netmassbank.eu For cinnamic acids in general, common fragmentation pathways involve the loss of neutral molecules from the carboxylic acid group, such as water (H₂O) or carbon dioxide (CO₂), and cleavages of the propenoic acid side chain. researchgate.netnih.gov

The fragmentation pattern is highly dependent on the ionization method used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For instance, tandem mass spectrometry (MS/MS) in ESI mode often shows a dominant molecular ion [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. researchgate.net Subsequent fragmentation of this precursor ion by collision-induced dissociation (CID) reveals characteristic losses. For trans-cinnamic acid, a key fragmentation is the consecutive loss of carbon dioxide (44 amu) and then acetylene (B1199291) (C₂H₂, 26 amu). researchgate.net

For this compound, one would anticipate observing the molecular ion peak and characteristic fragments resulting from:

Loss of the ethyl group from the ethoxy substituent.

Loss of the entire ethoxy group.

Cleavage at the carboxylic acid group (e.g., loss of CO₂).

Fissions of the bond between the aromatic ring and the acrylic acid side chain.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table is predictive and based on general fragmentation patterns of cinnamic acids and related aromatic compounds. The molecular weight of this compound (C₁₁H₁₂O₃) is 192.21 g/mol .

| Ion Description | Proposed Neutral Loss | Predicted m/z of Fragment Ion |

| Molecular Ion [M]⁺ | - | 192 |

| Loss of ethyl radical | •C₂H₅ | 163 |

| Loss of ethoxy radical | •OC₂H₅ | 147 |

| Loss of carboxylic acid group | •COOH | 147 |

| Loss of carbon dioxide | CO₂ | 148 |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

No published studies were found that performed DFT calculations specifically on trans-3-ethoxycinnamic acid. Consequently, data regarding its optimized geometry, electronic structure, vibrational frequencies, thermodynamic properties, or electrostatic potential from DFT methods are not available.

Specific bond lengths, bond angles, and dihedral angles for the optimized molecular structure of this compound determined by DFT are not available in the current scientific literature.

Data on the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the corresponding HOMO-LUMO energy gap for this compound have not been reported.

Computationally predicted vibrational frequencies (IR/Raman) and NMR chemical shifts (¹H and ¹³C) for this compound are not available.

There are no available studies detailing the thermodynamic properties (such as enthalpy, Gibbs free energy) or the potential energy profiles of different conformers of this compound.

Analyses of the molecular electrostatic potential (MEP) surface and the calculation of global reactivity descriptors (e.g., chemical hardness, softness, electrophilicity index) for this compound have not been published.

Analysis of Intramolecular Electronic Interactions and Stabilization Energies (e.g., NBO method)

Natural Bond Orbital (NBO) analysis, which details hyperconjugative interactions and stabilization energies within the molecule, has not been specifically reported for this compound.

Molecular Dynamics Simulations

A comprehensive search of scientific literature and computational chemistry databases did not yield any specific studies focused on the molecular dynamics (MD) simulations of this compound. While computational methods are widely used to investigate the conformational landscapes and intermolecular interactions of related cinnamic acid derivatives, dedicated research applying MD simulations to elucidate the behavior of this compound in various environments (e.g., in solution or in the solid state) is not available in the reviewed literature.

Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, providing detailed insights into intermolecular interactions, solvent effects, and the conformational dynamics of molecules. Such studies on this compound could, in principle, illuminate the nature of hydrogen bonding between molecules, interactions with solvent molecules, and the energetic landscape of its various conformations. However, at present, such specific computational research on this compound has not been published.

Biological Activities and Pharmacological Potential

Antioxidant Properties and Mechanisms

There is currently no specific research available that details the antioxidant properties or mechanisms of Trans-3-Ethoxycinnamic Acid.

Anti-inflammatory Pathways and Cytokine Modulation

There is currently no specific research available detailing the effects of this compound on anti-inflammatory pathways or its potential for cytokine modulation.

Antimicrobial Efficacy and Specific Inhibition Patterns

Limited research indicates that this compound has been investigated for its role as a quorum sensing inhibitor. Specifically, it was studied for its activity against the bacterium Agrobacterium tumefaciens acs.org. Quorum sensing is a system of communication between bacterial cells that coordinates gene expression, and its inhibition can disrupt processes essential for bacterial virulence, representing a potential antimicrobial strategy. However, detailed findings regarding its efficacy and specific inhibition patterns are not extensively documented.

Antidiabetic and Antihyperglycemic Activities

Comprehensive studies on the antidiabetic and antihyperglycemic activities of this compound are not available in the current scientific literature. Therefore, no specific information can be provided for its effects on insulin (B600854), pancreatic cell function, or carbohydrate-metabolizing enzymes.

There is no available research on the modulation of insulin secretion by this compound.

There is no available research on the effects of this compound on the functionality of pancreatic β-cells.

There is no available research on the inhibitory effects of this compound on carbohydrate-metabolizing enzymes such as α-Amylase, α-Glucosidase, or Dipeptidyl Peptidase-IV.

Anticancer and Chemopreventive Effects

Induction of Apoptosis (e.g., Caspase 3 and 9 Activation, Cytochrome C Release)

There is no specific information available in the scientific literature regarding the ability of this compound to induce apoptosis or its mechanisms involving caspase activation and cytochrome C release.

For context, the parent compound, trans-cinnamic acid, has been shown to induce apoptotic cell death in various cancer cell lines. Studies on other derivatives, such as p-methoxycinnamic acid, have demonstrated the induction of the intrinsic pathway of apoptosis, characterized by the release of cytochrome C from the mitochondria and the subsequent activation of caspase-9 and caspase-3. nih.gov This process is a crucial mechanism for eliminating cancerous cells. berkeley.edu

Chemopreventive Activity in Preclinical Models

No preclinical studies evaluating the chemopreventive activity of this compound are currently available.

Research on other derivatives, such as 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has indicated potential chemopreventive effects in animal models of colon and tongue cancer. nih.gov Chemopreventive agents can act by preventing, inhibiting, or reversing the process of carcinogenesis.

Hepatoprotective Mechanisms and Liver Enzyme Modulation

Specific studies on the hepatoprotective mechanisms of this compound, including its effect on liver enzyme modulation, have not been identified.

However, structure-activity relationship studies on a series of trans-cinnamic acid derivatives have shown that compounds with a methoxy (B1213986) group at the 3-position exhibit hepatoprotective activity in preclinical models of acute liver damage. nih.gov The parent compound, trans-cinnamic acid, has also demonstrated the ability to normalize serum levels of liver enzymes such as ALT, AST, and γ-GT in animal models of liver injury, suggesting a protective effect against hepatocellular damage. nih.govmdpi.com

Neuroprotective Actions and Cognitive Function Modulation

There is a lack of specific research on the neuroprotective actions and cognitive function modulation of this compound.

Studies on related compounds, such as E-p-methoxycinnamic acid, have shown significant neuroprotective effects against glutamate-induced neurotoxicity in cultured neuronal cells. nih.govnih.gov The broader class of cinnamic acid derivatives is recognized for its neuroprotective potential, often linked to antioxidant and anti-inflammatory properties. mdpi.commedilam.ac.ir

Reduction of Amyloid-β Deposits and Associated Biomarkers

No data is available concerning the effect of this compound on the reduction of amyloid-β (Aβ) deposits or associated biomarkers, which are hallmarks of Alzheimer's disease.

Related cinnamic acid derivatives, like ferulic acid (4-hydroxy-3-methoxycinnamic acid) and its ethyl ester, have been investigated for their potential to inhibit the aggregation of Aβ peptides and protect neurons from Aβ-induced toxicity. nih.govnih.gov These effects are considered a key therapeutic strategy for Alzheimer's disease.

Inhibition of β-Secretase-1 (BACE-1) Activity

There is no available information on the inhibitory activity of this compound against β-secretase-1 (BACE-1).

BACE-1 is a primary enzyme involved in the production of amyloid-β peptides. nih.gov The inhibition of this enzyme is a major focus in the development of treatments for Alzheimer's disease. While various compounds are being investigated as BACE-1 inhibitors, specific data for this compound is absent from the current body of research.

Other Enzyme Inhibitory Activities

Research into the enzyme-inhibiting capabilities of various cinnamic acid derivatives is an active area of study. However, specific data on this compound is not available for several key enzymes.

Tyrosinase Inhibition

Tyrosinase is a crucial enzyme in the biosynthesis of melanin (B1238610) in plants and animals. While various cinnamic acid derivatives have been investigated as potential tyrosinase inhibitors, a review of the available scientific literature did not yield specific studies detailing the tyrosinase inhibitory activity of this compound. Studies on closely related isomers, such as 4-ethoxycinnamic acid, have shown inhibitory effects, but direct research on the 3-ethoxy isomer is not presently available.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. Inhibitors of this enzyme are of significant therapeutic interest. Despite the evaluation of numerous compounds, including other natural and synthetic cinnamic acid derivatives, dedicated research on the in vitro or in vivo inhibition of aldose reductase by this compound could not be identified in the searched literature.

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme that plays a role in the metabolism of various endogenous and exogenous substances. Its inhibition is being explored for therapeutic purposes, such as mitigating drug-induced gastrointestinal toxicity. While studies have been published on the β-glucuronidase inhibitory potential of a range of natural cinnamic acid derivatives, these analyses did not include this compound. Therefore, there is no specific data available on its activity against this enzyme.

Angiotensin-Converting Enzyme (ACE) Inhibition

The angiotensin-converting enzyme (ACE) is a key target in the management of hypertension and cardiovascular diseases. Although the ACE-inhibitory properties of many classes of compounds have been explored, a thorough search of scientific databases did not uncover any research specifically investigating the ACE inhibitory potential of this compound.

Phytotoxic Activity and Allelopathic Interactions

The study of allelochemicals, which are compounds released by one plant that affect the growth of another, is critical for understanding plant-plant interactions and for the potential development of natural herbicides.

Growth Inhibition of Parasitic Weeds (e.g., Cuscuta campestris)

Cuscuta campestris (field dodder) is a parasitic weed that causes significant damage to a wide range of crops. Research has explored the use of natural compounds, including trans-cinnamic acid and its analogs, as potential agents to control its growth. Structure-activity relationship (SAR) studies have been conducted to determine which chemical features enhance phytotoxicity against Cuscuta campestris. However, a detailed review of these studies, which included the testing of numerous structural analogs of trans-cinnamic acid, did not find any specific data on the phytotoxic or growth-inhibitory effects of this compound on Cuscuta campestris or other parasitic weeds.

Interactions with Host Physiology and Microbiota

Following a comprehensive review of available scientific literature, no specific research findings or data on the interactions of this compound with host physiology and gut microbiota have been identified. Extensive searches of scholarly databases have yielded no studies detailing the metabolism, absorption, or microbial degradation of this particular ethoxy derivative of cinnamic acid.

While research exists on the broader class of cinnamic acids and their derivatives, such as hydroxycinnamic and methoxycinnamic acids, this information is not directly applicable to this compound. The metabolic fate and biological effects of cinnamic acid derivatives are highly dependent on their specific chemical structure, including the nature and position of substituent groups on the phenyl ring. Therefore, extrapolating findings from other related compounds to this compound would be scientifically unfounded.

Consequently, there is no data to present in tabular format or to discuss in detail regarding the effects of this compound on host physiological processes or its potential modulation of the gut microbial composition. This represents a significant gap in the current scientific understanding of this compound's biological activities. Future research is warranted to elucidate the potential interactions of this compound within a biological system.

Structure Activity Relationship Sar Studies

Influence of Ethoxy/Methoxy (B1213986) Substituent Position on Biological Activity

The position of alkoxy groups, such as ethoxy or methoxy, on the phenyl ring is a critical determinant of the biological potential of cinnamic acid derivatives. While direct studies on trans-3-ethoxycinnamic acid are specific, extensive research on methoxy derivatives provides significant insights into how the substituent's location (ortho, meta, or para) influences activity.

The bioactivity of cinnamic acid derivatives is largely determined by the presence of hydroxy (-OH) and methoxy (-OCH3) substituents in the aromatic ring; their number and substitution site define the potency and range of action nih.gov. For instance, studies on various phenylpropenoic acids have shown that a methoxy group in the para-position is a key structural element for high antidiabetic activity nih.gov. Similarly, p-methoxycinnamic acid (p-MCA) has demonstrated potent neuroprotective activity compared to other phenylpropanoids mdpi.com. In contrast, meta-substituted methoxy derivatives of cinnamic acids showed a significant inhibitory effect on fluorescein (B123965) penetration in Caco-2 cells, suggesting a higher affinity for monocarboxylate transporters (MCT) compared to their corresponding meta-hydroxy counterparts mdpi.com. This suggests that a methoxy or ethoxy group at the meta-position, as in this compound, could influence transport and absorption.

The presence of methoxy groups can also enhance bioavailability by inhibiting first-pass liver enzymes responsible for sulfonation and glucuronidation, allowing the compounds to reach the bloodstream in an unchanged form nih.gov. While a hydroxyl group is often linked to antioxidant activity, the methoxy group, particularly at the para-position, appears crucial for strong antidiabetic, hepatoprotective, and neuroprotective potential nih.gov.

Table 1: Influence of Methoxy Group Position on Select Biological Activities

| Compound | Substituent Position | Observed Activity | Reference |

|---|---|---|---|

| p-Methoxycinnamic acid | para (4-position) | High antidiabetic and neuroprotective activity | nih.govmdpi.com |

| Isoferulic acid (3-hydroxy-4-methoxycinnamic acid) | para (4-position) | Hepatoprotective activity comparable to silibinin | nih.gov |

| meta-Methoxycinnamic acid | meta (3-position) | Higher inhibition of fluorescein penetration (MCT affinity) compared to meta-hydroxy derivative | mdpi.com |

| Ferulic acid (4-hydroxy-3-methoxycinnamic acid) | meta (3-position) | Potent antioxidant, anti-inflammatory, and antidiabetic properties | mdpi.com |

Role of the Acrylic Acid Moiety and Stereochemistry (Trans-Configuration)

The acrylic acid side chain (—CH=CH—COOH) is a hallmark of cinnamic acids and is fundamental to their bioactivity. This functional group, composed of an alkene double bond and a carboxylic acid, allows for various chemical modifications nih.gov.

The α,β-unsaturated carbonyl system is crucial for certain activities. Studies comparing cinnamic acid derivatives to their saturated counterparts (hydrocinnamic acids) have shown that the double bond is essential for cooperative cytotoxic activity in acute myeloid leukemia cells nih.gov. The double bond in the cinnamic acid group is also considered important for modulating the activity of P-glycoprotein, a key protein in multidrug resistance nih.gov.

Furthermore, the stereochemistry of this double bond is of paramount importance. Cinnamic acid exists as cis and trans isomers, with the trans-configuration being more common and thermodynamically stable nih.govoup.comacs.org. The biological activity can differ significantly between these two isomers. For example, research on fumagillin (B1674178) analogues modified with 3,4,5-trimethoxycinnamic acid (TMCA) revealed that the trans-cinnamic acid ester derivatives were much more active as antitumor agents than the cis derivative nih.gov. This highlights that the specific spatial arrangement of the phenyl ring and the carboxylic acid group, dictated by the trans double bond, is often required for optimal interaction with biological targets.

Impact of Aromatic Ring Substitutions on Bioactivity

The type, number, and position of substituents on the aromatic ring profoundly modulate the bioactivity of cinnamic acid derivatives. These substitutions can alter the electronic properties (electron-donating vs. electron-withdrawing), lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Generally, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance certain biological activities. For instance, in studies of antifungal activity, cinnamic acid derivatives with electron-withdrawing substituents showed enhanced inhibition of the fungal enzyme CYP53A15 nih.gov. Similarly, for anti-tuberculosis (anti-TB) activity, an electron-withdrawing group at the para-position was associated with significant efficacy, whereas electron-donating groups did not show notable activity nih.gov. Halogen substitutions (e.g., chloro, bromo) at the meta- or para-position have been found to enhance the growth-inhibitory activity of trans-cinnamic acid against the parasitic weed Cuscuta campestris mdpi.com.

Conversely, electron-donating groups, such as the methoxy and hydroxyl groups found in many naturally occurring derivatives like ferulic acid and sinapic acid, are often associated with potent antioxidant activity nih.govmdpi.com. The combination and location of these groups are key. For example, ferulic acid (4-hydroxy-3-methoxycinnamic acid) and caffeic acid (3,4-dihydroxycinnamic acid) are well-known for their strong antioxidant effects, which are attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals mdpi.commdpi.com.

Derivatization Effects on Pharmacological Profiles (e.g., Esterification)

Modification of the carboxylic acid group, a common strategy in medicinal chemistry, significantly alters the pharmacological profile of cinnamic acids. Esterification and amidation are the most frequent derivatizations, primarily aimed at increasing lipophilicity, which can enhance cell membrane permeability and bioavailability nih.govresearchgate.net.

Esterification of the carboxylic acid moiety can lead to a shift in the mechanism of action or an improvement in potency. For example, while 4-methoxy-trans-cinnamic acid acts as a noncompetitive inhibitor of alpha-glucosidase, its ethyl ester derivative becomes a competitive inhibitor nih.gov. This indicates that the modification changes how the molecule interacts with the enzyme's active site. In another study, the methyl ester of trans-cinnamic acid was found to be the most active derivative against the parasitic weed Cuscuta campestris mdpi.com. The conversion of hydrophilic cinnamic acids into more lipophilic esters has been shown to improve their antioxidant efficacy in lipid-based systems, such as rapeseed oil mdpi.com.

Amide formation is another key derivatization. Cinnamic acid amides have demonstrated a broad range of activities, including antitumor effects nih.govmdpi.com. The nature of the amine used for amidation is also critical. Studies have shown that incorporating aromatic or heterocyclic amines can significantly elevate anticancer activity, whereas aliphatic amines result in lower potency mdpi.com.

Table 2: Effect of Derivatization on the Bioactivity of Cinnamic Acid Analogs

| Parent Compound | Derivative | Modification | Change in Pharmacological Profile | Reference |

|---|---|---|---|---|

| 4-Methoxy-trans-cinnamic acid | 4-Methoxy-trans-cinnamic acid ethyl ester | Esterification | Changed alpha-glucosidase inhibition from noncompetitive to competitive | nih.gov |

| trans-Cinnamic acid | Methyl trans-cinnamate | Esterification | Enhanced inhibitory activity against Cuscuta campestris | mdpi.com |

| Caffeic acid | Caffeic acid phenethyl ester (CAPE) | Esterification | Enhanced antioxidant properties | mdpi.com |

| 3,4,5-Trimethoxycinnamic acid | TMCA amides | Amidation | Demonstrated potent antitumor activity | nih.gov |

Molecular Determinants for Specific Target Interactions and Enzyme Inhibition

The specific structural features of cinnamic acid derivatives determine their ability to interact with and inhibit various enzymes and cellular targets. The planar structure of the trans-cinnamic scaffold allows it to fit into the active sites of enzymes, while its various functional groups provide key interaction points.

For instance, in the inhibition of the fungal enzyme benzoate (B1203000) 4-hydroxylase (CYP53), the presence of an electron-withdrawing group on the phenyl ring was found to enhance the antifungal activity of cinnamic acid derivatives nih.gov. Studies on alpha-glucosidase inhibitors showed that 4-methoxy-trans-cinnamic acid and its ethyl ester were highly potent. However, increasing the bulkiness of the 4-alkoxy substituent decreased the inhibitory activity, suggesting that steric hindrance plays a role in the binding to the enzyme nih.gov.

In the context of cancer therapy, derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have been investigated as antitumor agents. SAR studies of fumagillin analogues modified with TMCA indicated that for maximal hydrophobic interaction with the target enzyme, human MetAP-2, the aromatic ring of the derivative must be positioned to contact a specific leucine (B10760876) residue (Leu447) nih.gov. Furthermore, research has shown that trans-cinnamic acid can inhibit histone deacetylase (HDAC), an enzyme implicated in tumorigenesis, leading to the induction of apoptosis in cancer cells mdpi.com.

Biosynthesis, Natural Occurrence, and Metabolism

Biosynthetic Pathways in Plants (Shikimate and Phenylpropanoid Pathways)

In plants, the synthesis of the cinnamic acid scaffold is a well-established process involving two primary metabolic routes: the shikimate pathway and the phenylpropanoid pathway. nih.govthepharmajournal.com These pathways are responsible for producing a vast array of secondary metabolites crucial for plant growth, development, and defense. researchgate.net

The shikimate pathway is the initial stage, converting simple carbohydrate precursors—phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P)—into the aromatic amino acid L-phenylalanine through a series of seven enzymatic steps. researchgate.netrsc.org This pathway is vital as it provides the essential aromatic precursors for a multitude of compounds in plants and microorganisms. researchgate.net

The subsequent phenylpropanoid pathway begins with L-phenylalanine. The first and committing step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. plos.org This molecule serves as the central precursor for a diverse family of compounds. nih.gov Through successive enzymatic reactions such as hydroxylations, methylations, and ligations, plants synthesize various naturally occurring derivatives, including p-coumaric acid, caffeic acid, and ferulic acid. nih.govnih.gov

However, the biosynthesis of trans-3-ethoxycinnamic acid itself is not a documented natural step in this pathway. The addition of an ethoxy group, as opposed to the common methoxy (B1213986) groups seen in compounds like ferulic acid, suggests that this compound is a synthetic derivative rather than a naturally occurring plant metabolite. It is primarily available as a laboratory chemical for research purposes. thermofisher.comottokemi.com

Table 1: Key Steps in the Biosynthesis of the Cinnamic Acid Backbone

| Pathway | Precursor(s) | Key Enzyme(s) | Product(s) |

|---|---|---|---|

| Shikimate Pathway | Phosphoenolpyruvate, Erythrose-4-phosphate | DAHPS, EPSPS, Chorismate synthase | Chorismate, L-Phenylalanine |

| Phenylpropanoid Pathway | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid |

| Phenylpropanoid Pathway | trans-Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric acid |

Natural Occurrence and Isolation from Plant Sources

While the broader family of cinnamic acids and their hydroxylated or methoxylated derivatives are ubiquitous in the plant kingdom, this compound has not been identified as a naturally occurring compound in plant sources. nih.govacs.org The natural abundance lies with its structural relatives. For instance, caffeic acid is common in coffee, ferulic acid is found in cereal grains, and trans-cinnamic acid itself can be obtained from cinnamon. nih.govresearchgate.net

The isolation of these related compounds from plant materials follows established phytochemical procedures. A general methodology involves solvent extraction, fractionation, and purification.

Extraction : Dried and powdered plant material is typically extracted with a solvent chosen based on polarity, such as ethanol, methanol, or a chloroform-methanol mixture. nih.govjapsonline.com Modern green extraction techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have also been optimized for efficiency. researchgate.netnih.gov

Fractionation and Purification : The crude extract is often subjected to liquid-liquid partitioning to separate compounds into different fractions. Further purification is achieved through chromatographic techniques. japsonline.com Medium-pressure liquid chromatography (MPLC) or column chromatography over stationary phases like silica (B1680970) gel or RP-18 is commonly used for initial separation. nih.govjapsonline.com Final purification to isolate a pure compound often requires recrystallization or preparative high-performance liquid chromatography (HPLC). nih.govjapsonline.com

Though this compound is not sourced from plants, its purification from a synthetic reaction mixture would employ similar chromatographic principles.

Table 2: Examples of Naturally Occurring Cinnamic Acid Derivatives and Their Sources

| Compound Name | Plant Source(s) |

|---|---|

| Caffeic acid | Coffee, Sweet potatoes, Artichoke |

| Ferulic acid | Cereal grains (wheat, rice), Coffee |

| p-Coumaric acid | Fruits, Vegetables, Cereals |

| trans-Cinnamic acid | Cinnamon, Scrophularia buergeriana |

Source: nih.govjapsonline.com

Biotransformation and Metabolic Fates in vivo

Specific studies detailing the in vivo metabolism and biotransformation of this compound are not available in the scientific literature. However, its metabolic fate can be predicted based on the well-documented pathways of other cinnamic acid derivatives and xenobiotics containing ethoxy moieties. jocpr.com The metabolism would likely involve Phase I and Phase II enzymatic reactions aimed at increasing water solubility to facilitate excretion.

Phase I Reactions (Modification):

O-de-ethylation : The primary metabolic reaction for the ethoxy group would likely be its cleavage by cytochrome P450 enzymes in the liver to yield trans-3-hydroxycinnamic acid and acetaldehyde. This is a common metabolic route for many ethoxylated compounds.

Aromatic Hydroxylation : The benzene (B151609) ring could undergo hydroxylation, adding one or more hydroxyl groups at other positions.

Side-Chain Oxidation : The propionic acid side chain could be shortened via beta-oxidation, a pathway observed for the parent trans-cinnamic acid, leading to the formation of benzoic acid derivatives.

Phase II Reactions (Conjugation):

Glucuronidation and Sulfation : The newly formed hydroxyl group from O-de-ethylation, or any other hydroxyl groups, could be conjugated with glucuronic acid (via UDP-glucuronosyltransferases) or sulfate (B86663) (via sulfotransferases).

Glycine Conjugation : The carboxylic acid group can be activated to a Coenzyme A thioester and subsequently conjugated with glycine. This pathway is prominent for the metabolism of trans-cinnamic acid, which is largely excreted as cinnamoylglycine (B32772) or, after side-chain oxidation, as hippuric acid (benzoyl glycine).

The presence of the ethoxy group could influence the rate and profile of metabolism compared to its methoxy or hydroxy analogs. jocpr.com

Table 3: Predicted Metabolic Fates of trans-3-Ethoxycinnamic Acid

| Metabolic Phase | Reaction Type | Potential Metabolite(s) |

|---|---|---|

| Phase I | O-de-ethylation | trans-3-Hydroxycinnamic acid |

| Phase I | Side-chain β-oxidation | 3-Ethoxybenzoic acid |

| Phase II | Glycine Conjugation | 3-Ethoxyhippuric acid |

| Phase II | Glucuronidation | trans-3-Ethoxycinnamoyl glucuronide, trans-3-Hydroxycinnamic acid glucuronide |

| Phase II | Sulfation | trans-3-Hydroxycinnamic acid sulfate |

Advanced Research and Future Potential of this compound and Its Analogs

While direct research on this compound is nascent, the broader class of cinnamic acid derivatives has been extensively studied, revealing significant potential across various advanced applications. The structural similarities between this compound and its well-researched analogs, such as methoxy and hydroxy derivatives, allow for informed extrapolation of its future research directions and potential uses in therapeutic, cosmetic, and agricultural fields. This article explores these advanced applications by examining the established research on closely related cinnamic acid compounds.

Q & A

Q. What are the optimal conditions for synthesizing trans-3-Ethoxycinnamic Acid in a laboratory setting?

- Methodological Answer: Synthesis typically involves esterification of cinnamic acid derivatives. For example, this compound can be synthesized via acid-catalyzed ester exchange using ethanol and a trans-cinnamic acid precursor. Key parameters include reaction temperature (80–100°C), catalyst choice (e.g., sulfuric acid), and solvent selection (anhydrous ethanol). Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis (literature range: ~133–135°C) .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer: Combine spectroscopic techniques:

- NMR: Analyze and NMR spectra to confirm the ethoxy group (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.2 ppm for OCH) and trans-configuration (coupling constant for α,β-unsaturated protons).

- FTIR: Identify ester carbonyl stretching (~1700–1750 cm) and aromatic C=C stretching (~1600 cm).

- HPLC-MS: Use reverse-phase HPLC with a C18 column and MS detection for molecular ion confirmation (expected m/z: ~192.2) .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodological Answer: The compound is sparingly soluble in water (0.4 g/L at 20°C) but highly soluble in ethanol, methanol, and chloroform. For stability, store at 2–8°C in airtight containers to prevent moisture absorption and oxidation. Pre-dry solvents for dissolution to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., pH, solvent polarity) or impurities. To address this:

Replicate experiments under standardized conditions (e.g., PBS buffer pH 7.4, DMSO <1% v/v).

Characterize impurities via LC-MS and quantify their impact using dose-response curves.

Cross-validate with orthogonal assays (e.g., enzyme inhibition vs. cell viability). Reference NIST-validated spectra to confirm compound identity .

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?

- Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to targets like cyclooxygenase-2 (COX-2). Optimize force fields (e.g., AMBER) for the ethoxy group’s conformational flexibility. Validate predictions with molecular dynamics simulations (200 ns trajectories) and compare with experimental IC values. Solubility parameters can be modeled using COSMO-RS .

Q. How should researchers design experiments to assess the photostability of this compound under UV exposure?

- Methodological Answer:

- Experimental Setup: Prepare solutions in ethanol and water (1:1 v/v) and expose to UV light (λ = 254–365 nm) in a quartz cuvette.

- Analysis: Monitor degradation via UV-Vis spectroscopy (λ ~273 nm) and HPLC. Calculate degradation kinetics (pseudo-first-order rate constants).

- Controls: Include dark-stored samples and antioxidants (e.g., BHT) to identify oxidation pathways .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound toxicity studies?

- Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response data to a four-parameter logistic model. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For reproducibility, report 95% confidence intervals and effect sizes. Ensure raw data is archived in FAIR-compliant repositories .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer:

- Documentation: Publish full experimental protocols (e.g., reaction times, solvent ratios) and raw data in supplementary materials.

- Reference Standards: Use NIST-validated compounds for calibration.

- Metadata: Include instrument settings (e.g., NMR spectrometer frequency, HPLC gradient) and environmental conditions (humidity, temperature) .

Q. What strategies mitigate risks when handling this compound in the lab?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.